2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethylphenyl)propanoic acid
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Overview
Description
3-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The protected amino acid is then subjected to a series of reactions, including the formation of an anhydride intermediate and subsequent coupling with the desired phenyl group . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include sodium azide for azide formation and isobutoxycarbonyl chloride for anhydride formation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in peptide synthesis and as a coupling agent in various biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The compound can interact with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives. These compounds share the Fmoc protection group but differ in their side chains and overall structure. The uniqueness of 3-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its specific combination of aromatic and aliphatic structures, which confer unique chemical and biological properties .
Similar Compounds
Properties
Molecular Formula |
C26H25NO4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-17(2)13-18(12-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
SYSAOASBWBMFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
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